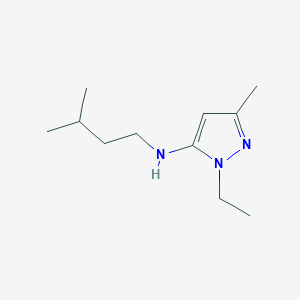amine](/img/structure/B11734931.png)
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position, two methyl groups at the 1 and 3 positions, and a methoxypropylamine group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Fluorine: The fluorine atom can be introduced at the 5-position of the pyrazole ring using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Alkylation: The 1 and 3 positions of the pyrazole ring are methylated using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Methoxypropylamine Group: The final step involves the nucleophilic substitution reaction where the pyrazole derivative is reacted with 3-methoxypropylamine under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamine group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring, especially at the nitrogen atoms, resulting in the formation of hydrazine derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrazine derivatives
Substitution: Amines, thiols
科学的研究の応用
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds with target proteins, thereby increasing its binding affinity. The methoxypropylamine group facilitates the compound’s penetration into cells, allowing it to reach intracellular targets. The pyrazole ring interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
1,3-dimethyl-5-fluoropyrazole: Similar structure but lacks the methoxypropylamine group.
5-fluoro-1H-pyrazole: Lacks the methyl groups at positions 1 and 3.
3-methoxypropylamine: Lacks the pyrazole ring and fluorine atom.
Uniqueness
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to the combination of its fluorinated pyrazole ring and methoxypropylamine group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the fluorine atom enhances its stability and binding affinity, while the methoxypropylamine group improves its solubility and cellular uptake.
特性
分子式 |
C10H18FN3O |
|---|---|
分子量 |
215.27 g/mol |
IUPAC名 |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H18FN3O/c1-8-9(10(11)14(2)13-8)7-12-5-4-6-15-3/h12H,4-7H2,1-3H3 |
InChIキー |
VENUXCUVVWKYMA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1CNCCCOC)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734855.png)
![heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734864.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11734870.png)

![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734876.png)
![1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734885.png)
![N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11734891.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734893.png)
![4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734898.png)
![N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734906.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11734908.png)


